molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No.: B099159
CAS No.: 16588-26-4
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloronitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of nitrobenzene, where the hydrogen atoms in the benzene ring are substituted by bromine, chlorine, and nitro groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloronitrobenzene typically involves the nitration of bromochlorobenzene. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-chloronitrobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.

    Material Science: As a precursor in the synthesis of polymers and advanced materials.

    Agricultural Chemistry: In the formulation of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloronitrobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloronitrobenzene is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-bromo-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVUAQWGSZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370788
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-26-4
Record name 2-Bromo-1-chloro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-chloro-4-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Iron (0.35 g) was added to 1chloro-4-nitrobenzene (15.8 g) at 140° C., bromine (2.8 ml) was added dropwise and the mixture heated to 140° C. for 1 hour. Two further additions of iron and bromine were made at 1 hour intervals followed by a final addition of iron (0.07 g) and heating to 140° C. for 1 hour. The reaction mixture was allowed to cool to room temperature, added to sodium metabisulfite solution (200 ml) and stirred for 30 min. The solution was extracted with dichioromethane (×4), washed with aqueous sodium metabisulfite and water then dried (MgSO4) to give an oil which was used in the next step without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a unique characteristic of the reaction of bromine with deactivated aromatic compounds in concentrated nitric acid?

A1: The presence of bromine in concentrated nitric acid significantly alters the reaction pathway. Instead of nitration, which is typically observed with deactivated aromatic compounds in concentrated nitric acid, the reaction favors bromination. [] For example, 4-chloronitrobenzene reacts with bromine in concentrated nitric acid to yield 3-bromo-4-chloronitrobenzene, while in the absence of bromine, the same reaction conditions lead to the formation of 4-chloro-1,3-dinitrobenzene. []

Q2: Can you describe a convenient method for synthesizing this compound?

A2: Yes, a direct and effective method involves reacting 4-chloronitrobenzene with bromine in concentrated nitric acid at room temperature (20°C). [, ] This approach provides a good yield of this compound. []

Q3: Besides this compound, what other polybrominated compounds can be synthesized using bromine in concentrated nitric acid?

A3: This reaction is versatile and can be applied to other aromatic systems. For instance, reacting terephthalic acid or phthalic anhydride with bromine in concentrated nitric acid under heating leads to the formation of their respective tetrabromo derivatives. []

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